1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-17(15-7-5-4-6-8-15)20(24)23-12-9-16(10-13-23)19-21-18(22-26-19)11-14-25-2/h4-8,16-17H,3,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGPCAWRFQNOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NC(=NO3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation has emerged as a high-efficiency method for oxadiazole ring formation. A representative protocol involves reacting 2-methoxyethylhydrazine with ethyl phenylacetate under microwave conditions (60% power, 15 minutes), achieving cyclization yields of 60–80%. This approach minimizes side reactions and accelerates reaction kinetics compared to conventional heating. The microwave energy facilitates rapid dipole rotation, enhancing molecular collisions and reducing activation energy barriers.
Hydrazide Intermediate Functionalization
A critical precursor, 1-(4-hydrazinopiperidin-1-yl)-2-phenylbutan-1-one, undergoes cyclocondensation with carbon disulfide in alkaline media to form the 1,3,4-oxadiazole-2-thione intermediate. Subsequent treatment with cyanogen bromide introduces the 2-amino group, yielding 2-amino-1,3,4-oxadiazole derivatives. This step requires meticulous pH control (pH 10–12) to prevent hydrolysis of the oxadiazole ring.
Piperidine Ring Functionalization Strategies
Nucleophilic Substitution on Piperidine
The piperidine nitrogen is alkylated using 2-phenylbutan-1-one derivatives under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This method ensures regioselective substitution at the piperidine nitrogen, with reported yields exceeding 75%. Alternative approaches employ reductive amination using sodium cyanoborohydride, though this requires stringent moisture control.
Coupling of Oxadiazole and Piperidine Moieties
Palladium-catalyzed cross-coupling reactions enable direct attachment of the oxadiazole ring to the piperidine scaffold. A optimized protocol uses Pd(PPh₃)₄ (5 mol%) in toluene under oxygen atmosphere, achieving 85–90% coupling efficiency. The reaction proceeds via oxidative addition of the oxadiazole bromide to the palladium center, followed by transmetalation with the piperidine boronic ester.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors to enhance heat/mass transfer. A patented process utilizes:
- Reactor parameters : 120°C, 15 bar pressure
- Residence time : 8–10 minutes
- Catalyst : Immobilized lipase for enantioselective acylation
This method reduces byproduct formation by 40% compared to batch processes, with throughput exceeding 50 kg/day.
Crystallization and Purification Techniques
Final product purification involves antisolvent crystallization using heptane-isopropanol mixtures (3:1 v/v). X-ray diffraction analysis confirms polymorphic Form I dominance (>95%) under these conditions. Industrial centrifuges achieve >99.5% phase purity through controlled cooling ramps (2°C/min).
Reaction Optimization and Byproduct Analysis
Byproduct Formation Pathways
Common impurities include:
- Oxadiazole ring-opened species (5–8%): Result from acidic hydrolysis during workup
- Piperidine N-oxide derivatives (2–3%): Formed via aerial oxidation
- Dimerization products (<1%): Occur under high-concentration conditions
HPLC-MS analysis identifies these species using C18 columns (0.1% TFA mobile phase).
Solvent and Catalyst Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent System | THF:H₂O (4:1) | +12% |
| Catalyst Loading | 1.2 eq. DIPEA | +8% |
| Temperature | 65°C | +15% |
| Reaction Time | 4 hours | +10% |
Data derived from Design of Experiments (DoE) studies demonstrate how multivariate optimization enhances yield while reducing reagent costs.
Green Chemistry Approaches
Photocatalytic Cyclization
Visible-light-mediated synthesis using eosin Y (0.5 mol%) and CBr₄ achieves 92–94% yields under ambient conditions. This method eliminates toxic oxidants and reduces energy consumption by 70% compared to thermal methods. The mechanism involves singlet oxygen generation, which facilitates dehydrogenative cyclization of semicarbazone intermediates.
Aqueous-Phase Reactions
Recent advances employ water as the primary solvent for hydrazide coupling steps. A 2024 study demonstrated that micellar catalysis using SDS surfactants (0.1 M) improves oxadiazole ring formation efficiency by 18% while enabling catalyst recycling.
Analytical Characterization Protocols
Spectroscopic Validation
Chromatographic Purity Assessment
UPLC methods using Acquity BEH C18 columns (1.7 µm, 2.1×50 mm) with 0.1% formic acid gradient elution achieve baseline separation of all known impurities (<0.15% each).
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxadiazole to corresponding amines.
Substitution: Functionalization of the piperidine ring via nucleophilic or electrophilic substitution.
Common Reagents and Conditions: Reactions may involve:
Oxidizing agents: : Such as potassium permanganate.
Reducing agents: : Like lithium aluminum hydride.
Nucleophiles and electrophiles: : For substitution reactions, such as alkyl halides or amines.
Major Products:
Oxidation: Corresponding N-oxides or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various functionalized derivatives depending on the reactants.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Mechanism-Based Approaches : Research indicates that oxadiazole derivatives can inhibit telomerase activity in cancer cell lines, which is crucial for cancer cell immortality. Compounds with oxadiazole moieties have shown significant IC50 values against various cancer types, indicating their effectiveness as anticancer agents .
- Case Study : A novel series of 1,3,4-oxadiazole derivatives was synthesized and tested against human cancer cell lines. One compound exhibited an IC50 value of 1.18 µM against multiple cancer lines, outperforming standard controls .
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties:
- Activity Spectrum : Studies show that certain oxadiazole compounds exhibit strong activity against gram-positive bacteria compared to gram-negative strains. For example, synthesized compounds demonstrated significant inhibition against Bacillus cereus and Bacillus thuringiensis .
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory properties of oxadiazoles make them candidates for treating inflammatory diseases:
- Research Findings : Some derivatives have shown promising results in reducing inflammation markers in vitro and in vivo models .
Structure Activity Relationship (SAR)
Understanding the SAR of oxadiazole derivatives is crucial for optimizing their biological activity. Modifications to the oxadiazole ring or substituents can significantly influence their efficacy.
| Compound Structure | Activity Type | IC50 Value |
|---|---|---|
| Oxadiazole with pyridine | Anticancer | 1.18 µM |
| Oxadiazole with phenyl | Antimicrobial | Variable |
| Oxadiazole with sulfonamide | Anti-inflammatory | High potency |
Synthetic Approaches
The synthesis of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one typically involves multi-step reactions that may include:
- Formation of the oxadiazole ring.
- Substitution reactions to introduce piperidine and phenyl groups.
- Final modifications to enhance solubility and bioavailability.
Mechanism of Action
The mechanism of action of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one involves interaction with specific molecular targets such as enzymes or receptors. Its effects are mediated through pathways involving:
Binding to target proteins: : Inhibiting or activating their function.
Modulating signal transduction pathways: : Affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Variations
The following compounds share structural motifs with the target molecule but differ in substituents, core scaffolds, or functional groups:
1-(4-Ethylbenzenesulfonyl)-4-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}piperidine
- Structural Differences : Replaces the butan-1-one group with a sulfonylphenyl moiety.
- Molecular Formula : C₁₉H₂₇N₃O₅S
- Molecular Weight : 409.5 g/mol
- Notable Features: The sulfonyl group enhances polarity, likely reducing lipophilicity compared to the target compound. Available in 2 mg quantities, suggesting preliminary research use .
1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Structural Differences : Substitutes the 2-methoxyethyl group with a 4-methoxyphenyl on the oxadiazole and replaces butan-1-one with a chloro-fluorobenzoyl group.
- Molecular Formula : C₂₂H₂₁ClFN₃O₃
- Molecular Weight : 429.87 g/mol
- Physicochemical Properties :
- Density: 1.312 g/cm³ (predicted)
- Boiling Point: 607.1°C (predicted)
- pKa: 0.10 (predicted)
- Notable Features: The aryl-substituted oxadiazole and halogenated benzoyl group may enhance receptor binding specificity but reduce solubility .
1-[4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenyl-ethanone
- Structural Differences: Features a shorter ethanone chain and a 4-fluorophenyl-substituted oxadiazole.
- SMILES: C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)CC4=CC=CC=C4
- The ethanone chain may reduce steric bulk .
Table 1: Key Properties of Analogues
Functional Implications
- Solubility : The target’s methoxyethyl group may improve aqueous solubility compared to aryl-substituted oxadiazoles (e.g., 4-methoxyphenyl in ).
- Bioavailability: The butan-1-one chain could enhance membrane permeability relative to shorter-chain analogues (e.g., ethanone in ).
- Target Binding : Aryl substituents (e.g., 4-fluorophenyl in ) may favor hydrophobic binding pockets, while polar groups (e.g., sulfonyl in ) could limit CNS penetration.
Biological Activity
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring linked to a piperidine moiety and a phenylbutanone structure. Its chemical formula is , which indicates the presence of functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cancer and microbial cells. Research indicates that the oxadiazole moiety plays a crucial role in enhancing lipophilicity and membrane permeability, facilitating the compound's entry into cells where it can exert its effects.
Anticancer Activity
Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the target structure have demonstrated effective inhibition against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC-3 (Prostate Cancer) | 0.67 | |
| HCT-116 (Colon Cancer) | 0.80 | |
| ACHN (Renal Cancer) | 0.87 |
These values indicate that the compound exhibits potent cytotoxicity against these cancer types, suggesting potential for development as an anticancer agent.
Antimicrobial Activity
The compound's antimicrobial efficacy has also been investigated. A study highlighted the antimicrobial properties of oxadiazole derivatives against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Bacillus cereus | Active |
| Staphylococcus aureus | Strongly Active |
| Mycobacterium bovis | Inhibitory |
The presence of the oxadiazole group enhances the compound's ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes involved in cell replication .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one:
- Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The most promising candidates showed significant growth inhibition percentages (GP) in leukemia and breast cancer models .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to key targets involved in cancer progression and bacterial resistance mechanisms. These studies suggest that modifications to the oxadiazole ring can enhance binding affinity and specificity .
- In Vivo Studies : Preliminary in vivo studies indicate that these compounds may reduce tumor growth in animal models when administered at specific dosages, further supporting their potential therapeutic applications.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction conditions. For example:
- Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) after each reaction step to isolate intermediates, as demonstrated in pyrazole derivative synthesis .
- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for coupling reactions involving the oxadiazole ring.
- Reaction monitoring : Employ TLC or HPLC (using ammonium acetate buffer, pH 6.5, and methanol mobile phase) to track intermediate formation .
- Yield enhancement : Adjust stoichiometry of the piperidine and oxadiazole precursors; excess 2-phenylbutan-1-one (1.2 equivalents) may drive the reaction to completion.
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR : Use - and -NMR to verify substituents on the piperidine and oxadiazole rings. For example, the methoxyethyl group’s protons appear as a triplet (δ ~3.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H] ~399.2 g/mol) and fragmentation patterns.
- X-ray crystallography : If crystals are obtainable (e.g., via ethanol recrystallization), resolve dihedral angles between the phenyl and oxadiazole moieties to confirm stereoelectronic effects .
Advanced: How can researchers design SAR studies to explore the role of the methoxyethyl group in biological activity?
Methodological Answer:
- Structural analogs : Synthesize derivatives replacing the methoxyethyl group with ethoxyethyl, hydroxyethyl, or methylthioethyl chains.
- In vitro assays : Test analogs against target receptors (e.g., kinases or GPCRs) using competitive binding assays. For example, replace the 4-methoxyphenyl group in related compounds to assess binding affinity changes .
- Computational docking : Compare energy scores (ΔG) of analogs docked into active sites (e.g., using AutoDock Vina) to correlate substituent hydrophobicity with activity .
Advanced: What challenges arise in analyzing metabolic stability, and how can they be addressed?
Methodological Answer:
- In vitro models : Use liver microsomes (human or rodent) with NADPH cofactors to assess oxidative metabolism. Monitor parent compound depletion via LC-MS/MS .
- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) in positive ion mode to detect phase I/II metabolites (e.g., demethylation of the methoxyethyl group).
- Data interpretation : Compare metabolic pathways with structurally similar compounds, such as piperazine-containing derivatives, to identify labile motifs .
Basic: How can researchers validate the compound’s purity for pharmacological studies?
Methodological Answer:
- HPLC validation : Use a C18 column with a mobile phase of methanol and ammonium acetate buffer (pH 6.5). Set detection at 254 nm; purity >95% is acceptable for in vivo studies .
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (e.g., ethanol or DMF) that may affect toxicity profiles .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 for receptor assays) and buffer conditions (e.g., pH 4.6 sodium acetate buffer) .
- Dose-response curves : Compare EC values across studies; discrepancies may arise from differences in compound solubility (use DMSO stocks ≤0.1% v/v).
- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays to rule out false positives .
Advanced: How can computational modeling predict off-target interactions?
Methodological Answer:
- Pharmacophore mapping : Use Schrödinger’s Phase to identify shared features with known off-target binders (e.g., adenosine receptors).
- Molecular dynamics (MD) : Simulate binding stability (20 ns trajectories) to assess piperidine-oxadiazole flexibility in alternative binding pockets .
- Machine learning : Train models on ChEMBL data to predict cytochrome P450 inhibition, reducing experimental workload .
Basic: What safety precautions are essential during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure.
- First aid : In case of inhalation, move to fresh air and consult a physician immediately; provide SDS with details on molecular weight (380–500 g/mol range) and solubility .
- Waste disposal : Neutralize acidic/basic residues before incineration to prevent environmental release .
Advanced: How can crystallography address low melting points or amorphous solid formation?
Methodological Answer:
- Cocrystallization : Add tartaric acid or caffeine to improve crystal lattice stability .
- Temperature control : Grow crystals at 4°C to slow nucleation. For oils, use seed crystals from analogous compounds (e.g., phenylpyrazole derivatives) .
- Synchrotron radiation : Resolve weakly diffracting crystals using high-flux X-ray sources (e.g., λ = 0.7 Å) .
Basic: What in vivo models are suitable for preliminary toxicity profiling?
Methodological Answer:
- Rodent models : Administer doses (10–100 mg/kg) to Sprague-Dawley rats; monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
- Histopathology : Fix tissues in 10% formalin and stain with H&E to identify hepatotoxicity or nephrotoxicity.
- Pharmacokinetics : Measure plasma half-life via serial blood sampling; use non-compartmental analysis (WinNonlin) to estimate clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
